Neo-Cyanine 3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

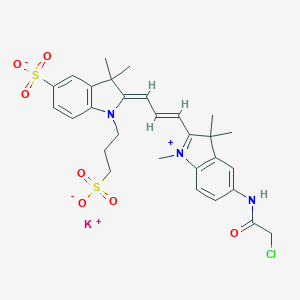

Neo-Cyanine 3, also known as 2-[(3-(5-Chloroacetylamino)-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-enyl]-1-(3-sulfonatopropyl)-3H-indolium-5-sulfonate, is a reactive fluorescent dye. It is part of the cyanine dye family, which is known for its high absorption coefficient and fluorescence emission intensity. These dyes are widely used in various scientific applications due to their ability to absorb and emit light over a broad spectral range .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Neo-Cyanine 3 involves the reaction of 5-chloroacetylamino-1,3,3-trimethyl-2-methyleneindoline with 1-(3-sulfonatopropyl)-3H-indolium-5-sulfonate. The reaction is typically carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: Neo-Cyanine 3 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the electronic structure of the dye, affecting its fluorescence properties.

Substitution: Substitution reactions can introduce different functional groups into the dye molecule, modifying its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

Key Properties

- Water Solubility : Neo-Cy3 has a solubility greater than 2.5 mM, facilitating its use in various aqueous biological environments.

- Fluorescence Characteristics : The absorption and emission maxima are approximately 551 nm and 573 nm, respectively, with a quantum yield that supports effective imaging applications.

| Property | Value |

|---|---|

| Absorption Maximum (nm) | 551 |

| Emission Maximum (nm) | 573 |

| Quantum Yield | ~0.02 |

| Water Solubility (mM) | >2.5 |

Protein Labeling

Neo-Cy3 is extensively used for labeling proteins in various assays, including immunofluorescence and confocal microscopy. Its lysine-reactive properties allow for multiple dye attachments, enhancing signal intensity without significant cross-linking.

- Case Study : In a study involving the labeling of antibodies for immunofluorescence, neo-Cy3 demonstrated superior stability and brightness compared to traditional dyes, leading to improved imaging quality in living cells .

In Vivo Imaging

The dye's photostability and optimal tissue penetration make it suitable for in vivo imaging applications. It can be conjugated with targeting moieties such as peptides or antibodies to visualize specific biological processes.

- Case Study : A hybrid tracer using neo-Cy3 was developed to target integrin markers in tumor models. The tracer showed enhanced tumor-to-background ratios compared to other cyanine derivatives, highlighting its potential in cancer diagnostics .

Molecular Probes

Neo-Cy3 serves as an effective molecular probe for studying chemical reactions and biological interactions at the molecular level. Its fluorescence properties enable real-time monitoring of dynamic processes.

- Application Example : In chemical biology, neo-Cy3 has been utilized to study enzyme-substrate interactions through fluorescence resonance energy transfer (FRET), allowing researchers to observe conformational changes in proteins .

Genomic Applications

In genomics, neo-Cy3 is employed in techniques such as comparative genomic hybridization (CGH) and microarray analysis. Its ability to label nucleic acids facilitates the study of gene expression and genomic alterations.

Mecanismo De Acción

The mechanism of action of Neo-Cyanine 3 involves its ability to absorb light and emit fluorescence. The dye’s molecular structure allows it to undergo electronic transitions upon light absorption, resulting in fluorescence emission. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved depend on the specific application and the environment in which the dye is used .

Comparación Con Compuestos Similares

Neo-Cyanine 3 is part of the larger cyanine dye family, which includes compounds such as:

Indocyanine Green: Used in medical imaging and diagnostics.

Cy3 and Cy5: Commonly used in molecular biology for labeling nucleic acids and proteins.

Thiazole Orange: Employed in flow cytometry and nucleic acid staining

Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct absorption and emission properties. This makes it particularly suitable for applications requiring high sensitivity and specificity .

Propiedades

Número CAS |

427882-81-3 |

|---|---|

Fórmula molecular |

C29H33ClKN3O7S2 |

Peso molecular |

674.3 g/mol |

Nombre IUPAC |

potassium;(2E)-2-[(E)-3-[5-[(2-chloroacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate |

InChI |

InChI=1S/C29H34ClN3O7S2.K/c1-28(2)21-16-19(31-27(34)18-30)10-12-23(21)32(5)25(28)8-6-9-26-29(3,4)22-17-20(42(38,39)40)11-13-24(22)33(26)14-7-15-41(35,36)37;/h6,8-13,16-17H,7,14-15,18H2,1-5H3,(H2-,31,34,35,36,37,38,39,40);/q;+1/p-1 |

Clave InChI |

MFRFMPCTDWFEAR-UHFFFAOYSA-M |

SMILES |

CC1(C2=C(C=CC(=C2)NC(=O)CCl)[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |

SMILES isomérico |

CC1(C2=C(C=CC(=C2)NC(=O)CCl)[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |

SMILES canónico |

CC1(C2=C(C=CC(=C2)NC(=O)CCl)[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |

Sinónimos |

Neo-Cyanaine-3; 2[-3-[5-Chloroacetylamino)-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene]prop-1-enyl]-1-(3-sulfonatopropyl)-3H-indolium-5-sulfonate; 5-[(2-Chloroacetyl)amino]-2-[3-[1,3-dihydro-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)-2H-indol-2-yliden |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.